2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRACRRSYWVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90758907 | |
| Record name | 2-[3-(Chloromethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90758907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93944-92-4 | |
| Record name | 2-[3-(Chloromethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90758907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindoline-1,3-dione derivative .
Scientific Research Applications
The compound 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione , also known as a derivative of isoindoline, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
Anticancer Activity
Research has indicated that isoindoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating promising IC50 values.
Antimicrobial Properties
The chloromethyl group in this compound enhances its interaction with biological targets, leading to potential antimicrobial activity. Several studies have reported that isoindoline derivatives possess broad-spectrum antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
Organic Synthesis
Building Block in Organic Synthesis
Due to its reactive chloromethyl group, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions or as an intermediate in the preparation of pharmaceuticals.
Materials Science
Polymer Chemistry
The incorporation of isoindoline derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that these compounds can improve thermal stability and mechanical strength when integrated into polymer composites.
Photophysical Properties
Fluorescent Properties
Studies have shown that isoindoline derivatives exhibit interesting photophysical properties, making them suitable for applications in fluorescent probes and sensors. The ability to tune their emission properties through structural modifications allows for the development of highly sensitive detection systems.
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various isoindoline derivatives, including those similar to this compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy of chloromethyl-substituted isoindolines against a panel of pathogenic bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
Case Study 3: Synthesis of Novel Polymers
In a study published in Polymer Chemistry, researchers explored the use of this compound as a monomer for synthesizing new polymeric materials. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can interact with aromatic amino acids through π–π stacking and CH–π interactions, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Physicochemical Properties and Spectral Data
Table 1: Spectral Characteristics of Selected Compounds
Biological Activity
The compound 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione , a derivative of isoindoline-1,3-dione, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves halogenation reactions that enhance the compound's bioactivity. The presence of the chloromethyl group is crucial for its interaction with biological targets. Various synthetic routes have been developed to optimize yield and purity, often employing methods such as Friedel-Crafts acylation or nucleophilic substitutions.
Antimicrobial Activity
Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with halogen substitutions demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. The inhibition zones for this compound were comparable to standard antibiotics like gentamicin.
| Microbial Strain | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | 16 |
| Escherichia coli | 14 | 15 |
Anticancer Activity
The compound has also shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 10.5 | Induction of apoptosis |
| HCT-116 | 12.3 | Cell cycle arrest |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound exhibited a significant free radical scavenging effect with an IC50 value of approximately 1.174 μmol/mL, indicating its potential for protecting against oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of isoindoline derivatives is influenced by their structural features. SAR studies suggest that lipophilicity and the presence of electron-withdrawing groups enhance their bioactivity. For instance, the chloromethyl group not only increases solubility but also facilitates interactions with biological targets.
Case Studies
Several case studies have highlighted the efficacy of isoindoline derivatives in treating diseases:
- Antileishmanial Activity : A study demonstrated that compounds related to isoindoline-1,3-dione had IC50 values significantly lower than standard treatments for Leishmania tropica, suggesting a potential new avenue for therapy.
- Neuroprotective Effects : Research indicated that certain derivatives could protect neurons from oxidative damage induced by hydrogen peroxide, showcasing their potential in neurodegenerative disease models.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione, and how can their efficiency be validated experimentally?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving isoindoline-1,3-dione derivatives and chloromethylphenyl precursors. To validate efficiency, researchers should:
- Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to optimize reaction yield .
- Characterize intermediates and final products via H/C NMR, HPLC, and mass spectrometry, cross-referencing with NIST spectral databases .
- Compare kinetic data (e.g., rate constants) across methodologies to identify energy-efficient pathways.
Q. Which analytical techniques are most robust for characterizing impurities in this compound?
- Answer : Impurity profiling requires a multi-technique approach:
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to resolve polar vs. non-polar impurities.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass determination of trace byproducts.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities affecting crystallinity.
- Data contradictions (e.g., conflicting NMR peaks) should be resolved by repeating experiments under controlled humidity/temperature .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Answer : Advanced methods include:
- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics or Gaussian to model solvation effects and transition states in non-polar solvents .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Cross-validate with experimental kinetic data .
- AI-Driven Automation : Train machine learning models on existing reaction datasets to forecast optimal conditions for unexplored reactions (e.g., photochemical activation) .
Q. What methodological frameworks resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies (e.g., varying IC values in enzyme inhibition assays) require:
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, assessing variables like cell line specificity or buffer pH .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed incubation time, controlled oxygen levels) while incorporating positive/negative controls .
- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to validate binding constants and rule out assay-specific artifacts .
Q. How can researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?
- Answer : Apply a tiered approach:
- Accelerated Stability Testing : Expose the compound to UV light, elevated temperatures, and hydrolytic conditions (pH 3–9), monitoring degradation via LC-MS .
- Isotopic Labeling : Use C-labeled analogs to track metabolite formation in soil/water microcosms.
- QSAR Modeling : Corporate degradation half-lives with molecular descriptors (e.g., logP, polar surface area) to predict environmental persistence .
Q. What safety protocols are critical when handling this compound in synthetic laboratories?
- Answer : Prioritize:
- Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation of chlorinated vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons; avoid latex due to permeability .
- Waste Management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Methodological Guidance for Research Design
- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or environmental fate models (e.g., Fugacity Level III) .
- Data Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-laboratory reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and ensure institutional review board (IRB) approval for biological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
